5-(Benzyloxy)-2-fluoronicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

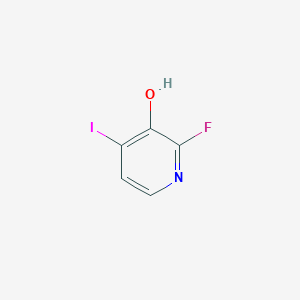

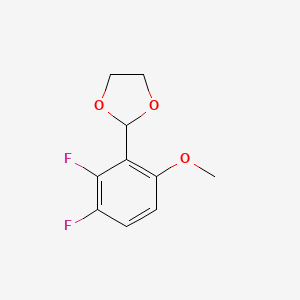

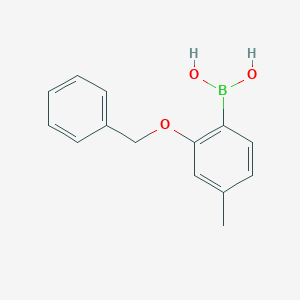

“5-(Benzyloxy)-2-fluoronicotinic acid” is likely a compound that contains a nicotinic acid (also known as niacin or vitamin B3) core structure, which is a pyridine ring with a carboxylic acid group at the 3-position. The 5-position of the ring is substituted with a benzyloxy group, which consists of a benzyl group (a benzene ring attached to a methylene group) linked to the pyridine ring via an ether linkage. The 2-position of the pyridine ring is substituted with a fluorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and fluorine substituents onto the nicotinic acid core. This could potentially be achieved through various organic chemistry reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The presence of the fluorine atom at the 2-position and the benzyloxy group at the 5-position would be key structural features .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyloxy group. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it is more reactive towards nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group and the polarizable benzene rings could contribute to its solubility in polar solvents. The fluorine atom might also influence the compound’s properties due to its high electronegativity .科学的研究の応用

5-Bz-2-FN has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, 5-Bz-2-FN has been used to study the effects of nicotinic acid on various biochemical and physiological processes. It has been used in studies of the regulation of cholesterol metabolism, the modulation of cell signaling pathways, and the regulation of inflammation.

作用機序

Target of Action

It is known that benzyloxy compounds often target enzymes or receptors in the body, influencing their function .

Mode of Action

The mode of action of 5-(Benzyloxy)-2-fluoronicotinic acid involves interactions with its targets, leading to changes in their function. The compound may act through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific targets involved .

Biochemical Pathways

Benzyloxy compounds are known to influence various biochemical pathways, including those involving oxidation and reduction . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .

Result of Action

The compound’s interactions with its targets and its influence on biochemical pathways would lead to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and other conditions .

実験室実験の利点と制限

5-Bz-2-FN has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is available in a variety of concentrations. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-Bz-2-FN in laboratory experiments. For example, it is not as potent as other nicotinic acid derivatives and may not be suitable for some applications.

将来の方向性

There are a variety of potential future directions for the study of 5-Bz-2-FN. For example, further research into its mechanism of action and biochemical and physiological effects could lead to the development of new therapeutic agents for the treatment of various diseases. In addition, the synthesis of new derivatives of 5-Bz-2-FN could lead to the discovery of new compounds with enhanced biological activity. Finally, the development of new analytical techniques could allow for a more detailed understanding of the structure and function of 5-Bz-2-FN and its derivatives.

合成法

5-Bz-2-FN is synthesized through a two-step reaction. The first step involves the reaction of 2-fluoronicotinic acid with benzyl bromide, which yields the intermediate compound 2-fluorobenzylnicotinic acid. This intermediate compound is then treated with sodium hydride in dimethylformamide to yield the final product, 5-Bz-2-FN.

特性

IUPAC Name |

2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCETVIFDGINQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)